

What are the chemical properties of Fmoc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Cys(Acm)-OH**

Cat. No.: **B557278**

[Get Quote](#)

Fmoc-Cys(Acm)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

$\text{N}^{\alpha}\text{-Fmoc-S-acetamidomethyl-L-cysteine}$, commonly abbreviated as **Fmoc-Cys(Acm)-OH**, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain, offers researchers precise control over peptide assembly and disulfide bond formation. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications in modern peptide science.

Core Chemical and Physical Properties

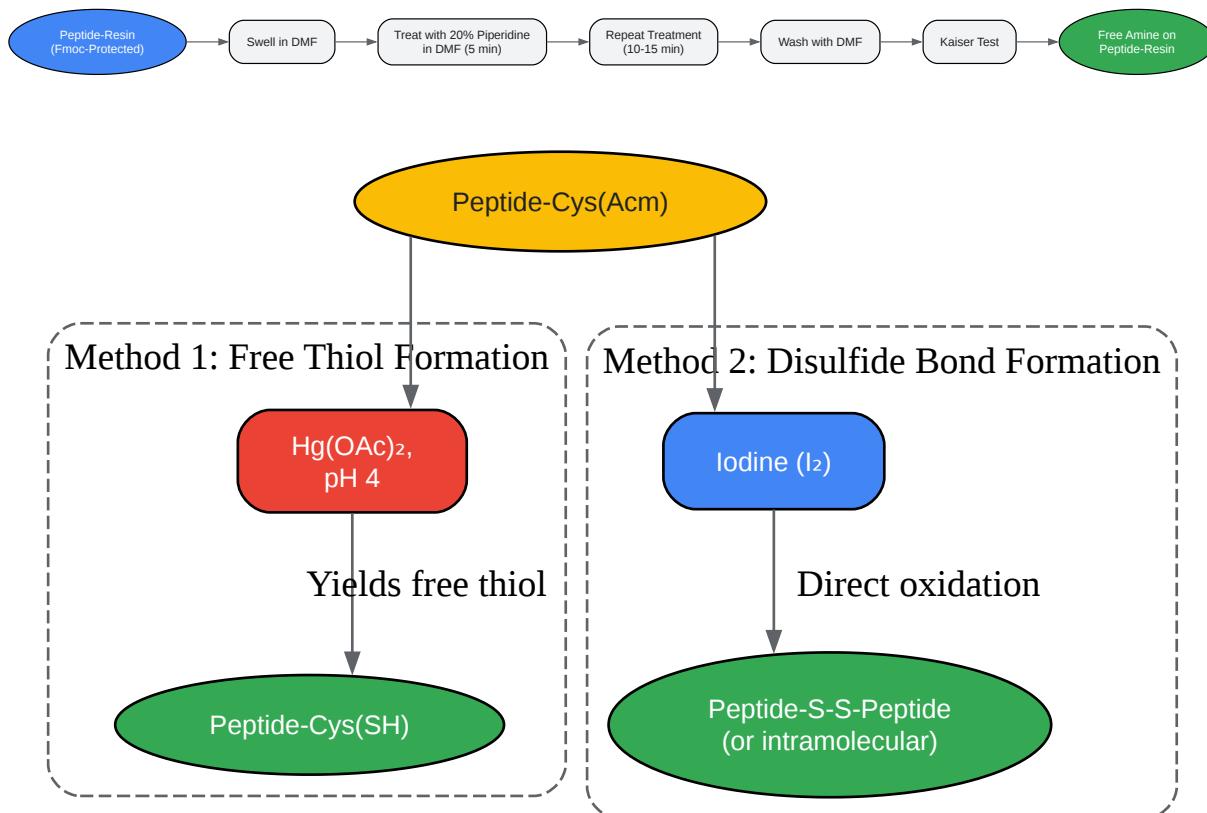
Fmoc-Cys(Acm)-OH is a white to off-white crystalline powder.^{[1][2]} Its chemical stability and solubility are critical parameters for its successful application in peptide synthesis.

Property	Value	References
CAS Number	86060-81-3	[3] [4]
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₅ S	[4]
Molecular Weight	414.47 g/mol	[5]
Appearance	White to off-white powder	[1] [2]
Melting Point	147-150 °C	
Purity (HPLC)	≥99.0%	
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)	[5]
Optical Rotation	[α] ²⁰ /D -32 ± 1.2° (c=1 in Methanol)	[2]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture.	

Chemical Reactivity and Applications in Peptide Synthesis

The strategic utility of **Fmoc-Cys(Acm)-OH** lies in the orthogonal nature of its protecting groups. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in DMF, to expose the free amine for subsequent amino acid coupling.[\[3\]](#) Conversely, the Acm group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin support (e.g., with trifluoroacetic acid, TFA).[\[3\]](#)[\[6\]](#)

This stability allows for the synthesis of full-length peptides with protected cysteine residues. The Acm group can then be selectively removed post-synthesis to facilitate the formation of specific disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[\[7\]](#)


Experimental Protocols

Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.

Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
- Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
- Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. Fmoc-Cys(Acm)-OH - Bachem AG [bioscience.co.uk]
- 5. Fmoc-Cys(Acm)-OH | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- To cite this document: BenchChem. [What are the chemical properties of Fmoc-Cys(Acm)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557278#what-are-the-chemical-properties-of-fmoc-cys-acm-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com